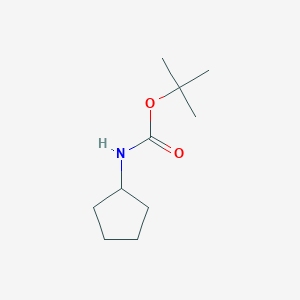

N-Boc-Cyclopentylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-cyclopentylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQHSIXSBOBXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406859 | |

| Record name | tert-Butyl cyclopentylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153789-22-1 | |

| Record name | tert-Butyl cyclopentylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-cyclopentylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-cyclopentylamine, a valuable intermediate in organic synthesis, particularly in the development of novel therapeutics. The primary and most efficient method for this synthesis involves the protection of the primary amine group of cyclopentylamine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting cyclopentylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Core Synthesis Pathway: N-tert-Butoxycarbonylation

The protection of amines with a Boc group is a fundamental transformation in organic chemistry, valued for the stability of the resulting carbamate under various conditions and its facile removal under acidic conditions. The reaction between cyclopentylamine and Boc anhydride proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the N-Boc protected product and the release of tert-butanol and carbon dioxide as byproducts.

Experimental Protocols

Several protocols can be employed for the N-Boc protection of amines, with variations in solvent, base, and reaction temperature. Below are two detailed, representative experimental procedures adapted for the synthesis of this compound.

Protocol 1: Standard Aqueous/Organic Biphasic Conditions

This is a widely used and robust method for the Boc protection of primary and secondary amines.

Materials:

-

Cyclopentylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentylamine (1.0 equivalent) in a suitable organic solvent such as dichloromethane or THF.

-

Add an aqueous solution of a base, typically sodium bicarbonate or sodium hydroxide (1.5-2.0 equivalents).

-

Cool the biphasic mixture to 0 °C in an ice bath.

-

To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.05-1.2 equivalents) in the same organic solvent dropwise over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Protocol 2: Anhydrous Conditions

This method is suitable for substrates that may be sensitive to water or when a homogenous reaction mixture is preferred.

Materials:

-

Cyclopentylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylamine (1.0 equivalent) in an anhydrous solvent like dichloromethane or THF.

-

Add a tertiary amine base such as triethylamine or DIPEA (1.5 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.05-1.2 equivalents), either as a solid in portions or as a solution in the anhydrous solvent, dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine base), saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography if required.

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data for the synthesis of this compound, allowing for easy comparison of the key reaction parameters.

| Parameter | Protocol 1 (Biphasic) | Protocol 2 (Anhydrous) |

| Cyclopentylamine (equiv.) | 1.0 | 1.0 |

| Boc₂O (equiv.) | 1.05 - 1.2 | 1.05 - 1.2 |

| Base | NaHCO₃ or NaOH | Triethylamine or DIPEA |

| Base (equiv.) | 1.5 - 2.0 | 1.5 |

| Solvent | Dichloromethane/Water or THF/Water | Anhydrous Dichloromethane or THF |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours | 2 - 12 hours |

| Typical Yield | > 90% | > 90% |

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound using the standard protocol involving Boc anhydride.

Caption: General workflow for this compound synthesis.

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-cyclopentylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-cyclopentylamine (tert-butyl cyclopentylcarbamate), a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its structural and physical characteristics, experimental protocols for their determination, and essential safety and handling information.

Core Physicochemical Data

This compound, with the CAS Number 153789-22-1, is the N-tert-butoxycarbonyl (Boc) protected form of cyclopentylamine. The Boc group serves as a crucial protecting group for the amine functionality, rendering it stable under a variety of reaction conditions while allowing for facile deprotection under acidic conditions.[1] This stability is essential in multi-step syntheses where the amine's nucleophilicity needs to be masked.

Structural and General Properties

The fundamental properties of this compound are summarized below. While extensive experimental data for this specific compound is not widely published, properties can be inferred from its constituent parts: the cyclopentyl ring and the N-Boc protecting group.

| Property | Value | Source/Reference |

| IUPAC Name | tert-butyl N-cyclopentylcarbamate | N/A |

| CAS Number | 153789-22-1 | [2][3] |

| Molecular Formula | C₁₀H₁₉NO₂ | [3] |

| Molecular Weight | 185.26 g/mol | [3] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General observation for similar compounds |

Physical and Chemical Properties

| Property | Value | Notes and Comparative Data |

| Melting Point | Data not available | The related compound tert-butyl carbamate has a melting point of 105-108 °C. The parent amine, cyclopentylamine, has a melting point of -85 °C.[4][5] |

| Boiling Point | Data not available | The parent amine, cyclopentylamine, has a boiling point of 106-108 °C. Protection with the Boc group will significantly increase the boiling point. |

| Density | Data not available | The parent amine, cyclopentylamine, has a density of 0.863 g/mL at 25 °C.[4] |

| pKa | Data not available | The pKa of the N-H proton on a carbamate is generally high. For the ionizable cyclic carbamate DMP 266, the pKa was determined to be around 10.1-10.2.[2][6] |

| Solubility | The presence of the bulky, nonpolar Boc group and the cyclopentyl ring suggests good solubility in lipophilic organic solvents.[7] It is expected to be soluble in solvents like Dichloromethane (DCM), Chloroform, Methanol, and Dimethyl Sulfoxide (DMSO).[4][8] The parent amine is miscible with water.[9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region around δ 1.4-1.5 ppm.[9][10][11] The protons on the cyclopentyl ring will appear as multiplets, and the N-H proton will be a broad singlet.

-

¹³C NMR: The carbon NMR will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate around 155 ppm.[10] Signals for the cyclopentyl ring carbons and the methyl carbons of the Boc group will also be present.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions characteristic of the carbamate functional group. Key expected peaks include:

-

N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the carbamate carbonyl group.[12]

-

C-O Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.[12]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to exhibit fragmentation patterns characteristic of Boc-protected amines. Common fragmentation pathways include the loss of isobutylene (M-56) or the loss of the entire tert-butoxycarbonyl group.[13][14] The molecular ion peak [M]⁺ at m/z = 185.26 may be observed, depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound.

General Synthesis: N-Boc Protection of Cyclopentylamine

This protocol describes a general procedure for the N-Boc protection of cyclopentylamine using di-tert-butyl dicarbonate (Boc₂O).[7]

-

Dissolution: Dissolve cyclopentylamine (1.0 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a water/acetone mixture in a round-bottom flask.[6]

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol). If necessary, a base like triethylamine (TEA) or sodium bicarbonate can be added to neutralize the acid byproduct.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate. Wash the solution sequentially with a mild acid (e.g., 1 M HCl if a base was used), saturated aqueous NaHCO₃, and brine.[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify the crude this compound by column chromatography on silica gel if necessary.[6]

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Sample Preparation

NMR Spectroscopy [2]

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton wool plug to filter out any particulates, transfer the solution into a clean 5 mm NMR tube.[15]

-

Ensure the sample depth in the tube is approximately 4 cm.[15]

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.

FTIR Spectroscopy (ATR Method for Liquids) [3]

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Place a single drop of the neat liquid this compound directly onto the center of the ATR crystal.

-

Acquire the background spectrum (of the clean, empty crystal) if not already done.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) [16]

-

Prepare a dilute solution of this compound (approx. 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

Ensure the sample is free from any particulate matter by filtering if necessary.

-

Transfer the solution to a 1.5 mL glass GC autosampler vial.

-

Cap the vial and place it in the autosampler tray of the GC-MS instrument.

-

Set the appropriate GC method (injection temperature, column temperature program) and MS parameters (scan range, ionization mode) for analysis.

Reactivity, Stability, and Handling

Chemical Reactivity and Stability

-

Stability: The Boc group is stable to a wide range of nucleophiles and bases, making this compound a robust intermediate.[17] It is, however, labile under acidic conditions.

-

Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, regenerating the free cyclopentylamine.[17]

-

Reactivity: The N-H proton of the carbamate is weakly acidic and can be deprotonated by strong bases. The protected amine is unreactive as a nucleophile.

Caption: Reactivity pathways of this compound under acidic and basic conditions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling carbamates and amine derivatives should be followed. The hazard profile may be inferred from related compounds.[3][18]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[18]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water. Seek medical attention if irritation occurs.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[18]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. reddit.com [reddit.com]

- 15. ptfarm.pl [ptfarm.pl]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. tcichemicals.com [tcichemicals.com]

N-Boc-Cyclopentylamine: A Technical Guide for Researchers

IUPAC Name: tert-butyl N-cyclopentylcarbamate CAS Number: 153789-22-1

This technical guide provides an in-depth overview of N-Boc-cyclopentylamine, a key building block in contemporary organic synthesis and medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical Structure and Properties

This compound is a carbamate-protected amine. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the cyclopentylamine moiety, enabling selective chemical transformations at other positions of a molecule. This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.

Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₂ | [1] |

| Molecular Weight | 185.26 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 79-83 °C | |

| Boiling Point | 118-120 °C (at 10 mmHg) | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following data provides a reference for its characterization.

Table 2: Spectroscopic Data Summary

| Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.55 (br s, 1H, NH), 3.90 (m, 1H, CH-N), 1.95-1.85 (m, 2H), 1.70-1.50 (m, 4H), 1.44 (s, 9H, C(CH₃)₃), 1.40-1.30 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 155.3 (C=O), 79.0 (C(CH₃)₃), 52.9 (CH-N), 33.3 (2C), 28.4 (3C, C(CH₃)₃), 23.8 (2C) |

| IR (KBr, cm⁻¹) | 3325 (N-H stretch), 2965, 2870 (C-H stretch), 1685 (C=O stretch, carbamate), 1520 (N-H bend) |

| Mass Spectrometry (EI) | m/z (%): 185 ([M]⁺, <1), 130 ([M-C₄H₉]⁺, 5), 112 (10), 86 (100), 57 ([C₄H₉]⁺, 80) |

Synthesis of this compound

The standard and most efficient method for the synthesis of this compound is the reaction of cyclopentylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

Materials:

-

Cyclopentylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve cyclopentylamine (1.0 equivalent) in dichloromethane or THF.

-

Add triethylamine (1.2 equivalents) or an aqueous solution of sodium bicarbonate to the reaction mixture.

-

To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a white solid.

Caption: General workflow for the synthesis of this compound.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. The cyclopentyl group can provide a desirable vector into solvent-exposed regions of the kinase active site, while the protected amine allows for sequential and controlled introduction of other functionalities.

A common synthetic strategy involves the deprotection of the Boc group to liberate the free amine, which is then coupled with a heterocyclic core, a common scaffold in kinase inhibitors.

Caption: A representative pathway for the synthesis of a kinase inhibitor using this compound.

References

Spectroscopic Data for N-Boc-Cyclopentylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-cyclopentylamine, also known as tert-butyl cyclopentylcarbamate. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents, due to the presence of the versatile tert-butyloxycarbonyl (Boc) protecting group on the cyclopentylamine scaffold. Understanding its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural confirmation.

This document presents a summary of expected and reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental methodologies for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 (broad) | Singlet | 1H | N-H |

| ~3.8 | Multiplet | 1H | CH-N |

| ~1.8-1.9 | Multiplet | 2H | Cyclopentyl CH₂ |

| ~1.5-1.7 | Multiplet | 4H | Cyclopentyl CH₂ |

| 1.45 | Singlet | 9H | C(CH₃)₃ |

| ~1.3-1.4 | Multiplet | 2H | Cyclopentyl CH₂ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (Carbamate) |

| ~79 | C (CH₃)₃ |

| ~53 | C H-N |

| ~33 | Cyclopentyl CH₂ |

| ~24 | Cyclopentyl CH₂ |

| 28.4 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2960, ~2870 | Strong | C-H Stretch (Aliphatic) |

| ~1685 | Strong | C=O Stretch (Carbamate) |

| ~1520 | Strong | N-H Bend and C-N Stretch |

| ~1170 | Strong | C-O Stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 186 | [M+H]⁺ (Molecular Ion + Proton) |

| 130 | [M+H - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene) |

| 85 | [Cyclopentylamine+H]⁺ (Loss of Boc group) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of N-Boc protected amines.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of this compound (liquid or solid) directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum. The y-axis is typically presented as percent transmittance.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is commonly used for this type of molecule.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should contain a small amount of an acid (e.g., 0.1% formic acid) to promote protonation and the formation of [M+H]⁺ ions.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can provide additional structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Commercial Availability and Technical Guide for N-Boc-Cyclopentylamine

For Researchers, Scientists, and Drug Development Professionals

N-Boc-cyclopentylamine, also known as tert-butyl cyclopentylcarbamate, is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its commercial availability and versatile reactivity make it an important intermediate for the introduction of the cyclopentylamine moiety, a common structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, synthesis, purification, and chemical properties, along with a practical experimental workflow.

Commercial Availability

This compound is readily available from a range of chemical suppliers. It is typically offered in various purities, commonly 97% or higher, and in quantities ranging from grams to kilograms to meet the needs of both academic research and industrial drug development.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Purity |

| Various | 153789-22-1 | C₁₀H₁₉NO₂ | 185.26 g/mol | ≥97% |

Synthesis and Purification

The standard synthesis of this compound involves the protection of the amino group of cyclopentylamine using di-tert-butyl dicarbonate (Boc₂O) or a related Boc-group donor. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclopentylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve cyclopentylamine (1.0 equivalent) in dichloromethane or tetrahydrofuran.

-

Add triethylamine (1.1 equivalents) or an aqueous solution of sodium bicarbonate to the reaction mixture.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by flash column chromatography on silica gel.

Flash Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of approximately 0.3 for the product. For basic amines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing.[1][2]

-

Procedure:

-

Dissolve the crude product in a minimal amount of the initial, non-polar eluent or dichloromethane.

-

Load the sample onto the pre-equilibrated silica gel column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a colorless oil or a white solid.

-

Physicochemical and Spectroscopic Data

| Property | Value |

| Appearance | Colorless oil or white solid |

| Molecular Weight | 185.26 g/mol |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Representative Spectroscopic Data:

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | br s | 1H | -NH- | |

| ~1.9 - 1.4 | m | 8H | Cyclopentyl-CH₂ | |

| 1.44 | s | 9H | -C(CH₃)₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |

| ~155 | C=O (carbamate) | |

| ~79 | -C(CH₃)₃ | |

| ~53 | Cyclopentyl-CH-NH | |

| ~33 | Cyclopentyl-CH₂ | |

| ~24 | Cyclopentyl-CH₂ | |

| 28.4 | -C(CH₃)₃ |

| IR (thin film) | ν (cm⁻¹) | Assignment |

| ~3350 | N-H stretch | |

| ~2960, 2870 | C-H stretch (aliphatic) | |

| ~1685 | C=O stretch (carbamate) |

Experimental Workflow: Application in Synthesis

This compound is a versatile intermediate. The Boc protecting group can be readily removed under acidic conditions to liberate the free amine, which can then undergo a variety of chemical transformations. A common application is the reaction of the deprotected cyclopentylamine with electrophiles to form new carbon-nitrogen bonds.

Deprotection of this compound

Protocol:

-

Dissolve this compound in a suitable solvent such as dichloromethane, ethyl acetate, or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).[3][4]

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure to obtain the cyclopentylammonium salt.

-

The free amine can be obtained by neutralization with a base.

Example Workflow: Reductive Amination

The following workflow illustrates the deprotection of this compound and subsequent use of the resulting cyclopentylamine in a reductive amination reaction with a model aldehyde.

This guide provides essential technical information for researchers and professionals working with this compound. Its ready commercial availability and straightforward application in synthetic protocols underscore its importance as a valuable building block in the pursuit of novel chemical entities.

References

Navigating the Stability and Storage of N-Boc-cyclopentylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-cyclopentylamine, a key building block in the synthesis of pharmaceuticals and other complex organic molecules, requires careful handling and storage to ensure its integrity and the success of subsequent synthetic steps. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Physicochemical Properties and Stability Profile

This compound, also known as tert-butyl cyclopentylcarbamate, possesses a chemical structure that dictates its stability. The pivotal feature is the tert-butoxycarbonyl (Boc) protecting group attached to the cyclopentylamine moiety. The stability of this compound is largely governed by the lability of the Boc group under certain conditions.

General Stability:

The N-Boc group is generally stable under basic and neutral conditions, and it is resistant to many nucleophiles and catalytic hydrogenation. However, it is sensitive to acidic conditions and high temperatures.

Storage Recommendations:

For optimal shelf life, this compound should be stored in a cool, dry, and well-ventilated area. It is advisable to keep the container tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide. While specific shelf-life data under various conditions is not extensively published, proper storage is critical to prevent degradation.

| Parameter | Recommendation |

| Temperature | Store in a cool environment. Refrigeration (2-8 °C) is recommended for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture. Keep container tightly closed. |

| Light | Store in a light-resistant container to prevent potential photodegradation. |

| Incompatible Materials | Avoid contact with strong acids, strong oxidizing agents, and acid chlorides. The parent compound, cyclopentylamine, is also incompatible with carbon dioxide.[1] |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for troubleshooting synthetic procedures.

Acid-Catalyzed Hydrolysis

The most significant degradation pathway for this compound is acid-catalyzed hydrolysis. In the presence of strong acids, the Boc group is cleaved, resulting in the formation of cyclopentylamine, isobutylene, and carbon dioxide. This process is initiated by the protonation of the carbonyl oxygen of the carbamate.

Thermal Decomposition

This compound can undergo thermal decomposition at elevated temperatures. Studies on other N-Boc protected amines have shown that thermal deprotection can occur at temperatures ranging from 100 to 150°C.[2] This process likely proceeds through a concerted mechanism to release isobutylene and carbon dioxide, yielding the deprotected cyclopentylamine.

The diagram below illustrates the key factors that can influence the stability of this compound.

References

An In-depth Technical Guide to N-Boc-cyclopentylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N-Boc-cyclopentylamine, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily removed, making it an invaluable tool in multi-step syntheses.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol [1] |

| IUPAC Name | tert-butyl N-cyclopentylcarbamate[1] |

| CAS Number | 153789-22-1[1] |

Synthesis and Characterization

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the protection of the primary amine of cyclopentylamine.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Cyclopentylamine

-

Di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

Solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve cyclopentylamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography if necessary.

Analytical Characterization:

Confirmation of the successful synthesis and purity of this compound is typically achieved through various spectroscopic methods.

-

¹H NMR Spectroscopy: The presence of the Boc group is confirmed by a characteristic singlet peak around 1.4 ppm, integrating to nine protons. Protons adjacent to the nitrogen will show a downfield shift upon protection.[3]

-

¹³C NMR Spectroscopy: Key signals confirming the Boc group include a peak for the carbamate carbonyl carbon around 155 ppm and a strong peak for the three equivalent methyl carbons of the tert-butyl group around 28 ppm.[3]

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ indicates the presence of the carbamate carbonyl (C=O) stretch.[3]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the protected product can be observed, confirming its molecular weight.[3]

Logical Workflow: Protection and Deprotection Cycle

The utility of this compound in organic synthesis lies in the reversible nature of the Boc protecting group. The following diagram illustrates the typical workflow involving the protection of cyclopentylamine and the subsequent deprotection to reveal the free amine for further reactions.

References

An In-depth Technical Guide to the Boc Protection of Cyclopentylamine

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) protection of cyclopentylamine, a fundamental transformation in organic synthesis. The Boc group is a widely utilized protecting group for amines due to its stability across a broad range of reaction conditions and its straightforward removal under mild acidic conditions.[1] This document details the reaction mechanism, experimental workflows, quantitative data, and detailed protocols relevant to the synthesis of tert-butyl cyclopentylcarbamate.

Introduction to Boc Protection

In multi-step organic synthesis, particularly in medicinal chemistry and drug development, the protection of amine functionalities is a critical step.[1] Amines are nucleophilic and basic, properties that can interfere with desired reactions elsewhere in a molecule.[2] The tert-butoxycarbonyl (Boc) group effectively masks these properties by converting the amine into a carbamate.[2][3] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[3] The reaction is valued for its reliability, generally high yields, and the mild conditions required for both the protection step and the subsequent deprotection.[3][4]

Reaction Mechanism

The Boc protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[1][5] This leads to the formation of a tetrahedral intermediate.[3][5] The intermediate then collapses, resulting in the N-Boc protected amine. A tert-butyl carbonate leaving group is eliminated, which subsequently decomposes into the thermodynamically stable byproducts carbon dioxide (CO₂) and tert-butanol.[1][6] The evolution of CO₂ gas provides a strong driving force for the reaction.[1] While the reaction can proceed without a base, one is often added to neutralize the protonated amine intermediate and accelerate the reaction.[3][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to Theoretical Yield Calculation for the Synthesis of N-Boc-Cyclopentylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practical steps involved in calculating the theoretical yield for the synthesis of N-Boc-cyclopentylamine. This compound is a valuable building block in medicinal chemistry and drug development, and a thorough understanding of its synthesis efficiency is crucial for process optimization and scale-up.

Core Concepts in Theoretical Yield Calculation

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants in a chemical reaction, assuming 100% conversion and no loss of product during isolation. The calculation is a fundamental aspect of stoichiometry and relies on the molar relationships between reactants and products as defined by the balanced chemical equation.

The synthesis of this compound is achieved through the protection of the primary amine group of cyclopentylamine using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the corresponding tert-butyl carbamate and byproducts, tert-butanol and carbon dioxide.

The balanced chemical equation for this reaction is:

C₅H₁₁N (Cyclopentylamine) + C₁₀H₁₈O₅ (Di-tert-butyl dicarbonate) → C₁₀H₁₉NO₂ (this compound) + C₄H₁₀O (tert-Butanol) + CO₂ (Carbon Dioxide)

From this equation, it is evident that cyclopentylamine and di-tert-butyl dicarbonate react in a 1:1 molar ratio.

Quantitative Data for Reactants and Product

For accurate theoretical yield calculations, precise data on the physical and chemical properties of the involved substances are essential. The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL) |

| Cyclopentylamine | C₅H₁₁N | 85.15[1][2][3][4][5] | 0.863[2][6] |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25[7][8][9][10] | 0.95[8][9][11] |

| This compound | C₁₀H₁₉NO₂ | 185.26[12] | - |

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for the Boc protection of primary amines.[13][14]

Materials:

-

Cyclopentylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (e.g., 10.0 mmol) in the chosen anhydrous solvent (e.g., 50 mL).

-

Add triethylamine (e.g., 1.1 to 1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (e.g., 1.1 equivalents) in the same solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and continue stirring for a specified period (typically 2-16 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by techniques such as column chromatography or recrystallization, if necessary.

Step-by-Step Theoretical Yield Calculation

The following steps outline the process to calculate the theoretical yield of this compound based on a hypothetical experimental setup derived from the general protocol.

Assumed Starting Materials:

-

Volume of Cyclopentylamine: 1.05 mL

-

Mass of Di-tert-butyl dicarbonate: 2.40 g

Step 1: Calculate the moles of each reactant.

-

Cyclopentylamine:

-

Mass = Volume × Density = 1.05 mL × 0.863 g/mL = 0.906 g

-

Moles = Mass / Molar Mass = 0.906 g / 85.15 g/mol = 0.0106 moles

-

-

Di-tert-butyl dicarbonate:

-

Moles = Mass / Molar Mass = 2.40 g / 218.25 g/mol = 0.0110 moles

-

Step 2: Identify the limiting reactant.

The reaction proceeds in a 1:1 molar ratio. Comparing the moles of each reactant:

-

Moles of Cyclopentylamine: 0.0106 mol

-

Moles of Di-tert-butyl dicarbonate: 0.0110 mol

Since cyclopentylamine is present in a smaller molar amount, it is the limiting reactant . The reaction will cease once all the cyclopentylamine has been consumed.

Step 3: Calculate the theoretical moles of the product.

The moles of the product formed are determined by the moles of the limiting reactant and the stoichiometry of the reaction. In this 1:1 reaction, the moles of this compound produced will be equal to the moles of cyclopentylamine consumed.

-

Theoretical moles of this compound = 0.0106 moles

Step 4: Calculate the theoretical yield in grams.

To convert the theoretical moles of the product to a mass, multiply by its molar mass.

-

Theoretical Yield = Theoretical Moles × Molar Mass of this compound

-

Theoretical Yield = 0.0106 mol × 185.26 g/mol = 1.96 g

Therefore, the theoretical yield of this compound for this specific experimental setup is 1.96 grams.

Visualization of the Calculation Workflow

The logical flow of the theoretical yield calculation can be visualized using the following diagram:

Caption: Workflow for calculating the theoretical yield of this compound.

References

- 1. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Cyclopentylamine - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Cyclopentylamine | 1003-03-8 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]

- 9. thomassci.com [thomassci.com]

- 10. merckindex.rsc.org [merckindex.rsc.org]

- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 12. This compound (153789-22-1) for sale [vulcanchem.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. benchchem.com [benchchem.com]

N-Boc-Cyclopentylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for N-Boc-cyclopentylamine (tert-butyl N-cyclopentylcarbamate). The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, and emergency protocols. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting.

Introduction to this compound

Physicochemical and Toxicological Properties

The introduction of the Boc group significantly alters the physicochemical properties of cyclopentylamine. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the properties of the parent compound, cyclopentylamine, are well-documented and provide a crucial baseline for understanding the modified compound.

Physical and Chemical Properties of Cyclopentylamine

| Property | Value | Reference |

| CAS Number | 1003-03-8 | [1][2] |

| Molecular Formula | C5H11N | [2] |

| Molecular Weight | 85.15 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Ammoniacal | [3] |

| Boiling Point | 106-108 °C | [2] |

| Melting Point | -85 °C | [2] |

| Flash Point | 17 °C (62.6 °F) | [1] |

| Density | 0.863 g/mL at 25 °C | [2] |

| Vapor Pressure | 26.72 hPa at 20 °C | [4] |

| Water Solubility | Miscible | [2] |

Expected Properties of this compound

The presence of the Boc group is expected to lead to the following changes:

-

Physical State: Likely a solid at room temperature.

-

Boiling Point: Significantly higher than cyclopentylamine.

-

Flash Point: Higher than cyclopentylamine, indicating reduced flammability.

-

Water Solubility: Reduced compared to cyclopentylamine.

-

Toxicity: Expected to be significantly lower than cyclopentylamine due to the decreased reactivity of the amine group.

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not available, a general hazard assessment can be made based on related compounds. The parent compound, cyclopentylamine, is classified as highly flammable, toxic if swallowed or inhaled, and corrosive, causing severe skin burns and eye damage.[4][5]

The N-Boc protected version is anticipated to have a much milder hazard profile. Based on SDS for other N-Boc protected amines, the primary hazards are likely to be:

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[6]

-

Eye Irritation: May cause serious eye irritation.[6]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6]

It is crucial to handle this compound with appropriate care, even with its expected reduced toxicity compared to the parent amine.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential for the safe handling and storage of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or vapors.[5][7]

-

Dispensing: When weighing or transferring the solid, use appropriate tools (e.g., spatula) to avoid generating dust.

-

Grounding: For larger quantities, take precautionary measures against static discharge.[1][8]

-

Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[4]

Storage

Proper storage is crucial to maintain the integrity and stability of this compound.

-

Environment: Store in a cool, dry, and well-ventilated place.[1][8]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [1][7] |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [1][7] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [1][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][4] |

Spill and Leak Procedures

-

Ventilation: Ensure adequate ventilation.

-

Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1][8]

-

Personal Protection: Wear appropriate PPE during cleanup.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable environmental regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.[1]

Conclusion

While this compound is expected to be significantly less hazardous than its parent compound, cyclopentylamine, it should still be handled with care in a professional laboratory setting. By adhering to the safety precautions, handling procedures, and emergency protocols outlined in this guide, researchers can minimize risks and ensure a safe working environment. The use of appropriate personal protective equipment, proper engineering controls, and good laboratory hygiene are paramount.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. Cyclopentylamine | 1003-03-8 [chemicalbook.com]

- 3. microchem.fr [microchem.fr]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Cyclopentylamine(1003-03-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes and Protocols for the Use of N-Boc-Cyclopentylamine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide structures is a powerful strategy in modern drug discovery, offering a means to enhance therapeutic properties such as stability against enzymatic degradation, target specificity, and bioavailability.[1][2][3] N-Boc-cyclopentylamine serves as a valuable building block for introducing a cyclopentyl moiety onto a peptide backbone. This modification can impart unique conformational constraints and increase the hydrophobicity of the peptide, potentially leading to improved membrane permeability and metabolic stability. These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS), including detailed experimental protocols and a discussion of the underlying chemical principles.

The tert-butyloxycarbonyl (Boc) protecting group is an acid-labile protecting group widely used for the α-amino group of amino acids in SPPS.[2] The general cycle of Boc-SPPS involves the attachment of the C-terminal amino acid to a solid support, followed by repetitive cycles of Nα-Boc deprotection and coupling of the subsequent Boc-protected amino acid until the desired peptide sequence is assembled.[2]

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively documented in publicly available literature, the following tables provide illustrative data for related processes in Boc-SPPS. This information can serve as a valuable reference for optimizing the incorporation of this compound.

Table 1: Illustrative Boc Deprotection Conditions and Resulting Peptide Purity

| Entry | Deprotection Conditions | Target Peptide Purity (%)* | Notes |

| 1 | 50% TFA in DCM, 5 min | 78 | Incomplete deprotection observed, leading to deletion sequences. |

| 2 | 50% TFA in DCM, 30 min | >95 | Longer deprotection time ensures complete removal of the Boc group. |

| 3 | 4 M HCl in dioxane, 5 min | ~80 | Alternative deprotection agent, similar trend to TFA. |

| 4 | 4 M HCl in dioxane, 30 min | >95 | Sufficient time is crucial for complete deprotection. |

*Data adapted from a study on a model tetrapeptide and may vary depending on the peptide sequence and resin.

Table 2: General Coupling Efficiency of Selected Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Reagent Class | Relative Speed | General Purity/Efficiency | Key Considerations |

| HATU | Uronium/Aminium | Very Fast | Very High | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester. |

| HBTU/TBTU | Uronium/Aminium | Fast | High | Widely used and effective reagents. |

| PyBOP | Phosphonium | Fast | High | Good for sterically hindered couplings; byproduct is carcinogenic. |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Good | Cost-effective; lower risk of racemization with HOBt. |

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. Optimization may be required based on the specific peptide sequence, the resin, and the scale of the synthesis.

Protocol 1: Boc Deprotection

This procedure outlines the removal of the N-terminal Boc group from the peptide-resin.

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Shaking vessel

Procedure:

-

Swell the peptide-resin in DCM for 20-30 minutes in a shaking vessel.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin (e.g., 10 mL per gram of resin).

-

Agitate the mixture for 30 minutes at room temperature.[2]

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

-

Neutralize the resin by washing with a solution of 5-10% DIEA in DCM (2 times, 5 minutes each) to deprotonate the newly formed N-terminal ammonium salt.

-

Wash the resin with DCM (3-5 times) to remove excess DIEA. The resin is now ready for the coupling step.

Protocol 2: Coupling of this compound using HBTU

This protocol describes the coupling of this compound to the deprotected N-terminus of the resin-bound peptide using the common coupling reagent HBTU. Due to the potential steric hindrance of the cyclopentyl group, a powerful activating agent like HBTU is recommended.

Materials:

-

Deprotected peptide-resin

-

This compound

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Shaking vessel

Procedure:

-

Swell the deprotected peptide-resin in DMF (10 mL per gram of resin).

-

In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) and HBTU (2-3 equivalents) in a minimal amount of DMF.

-

Add DIEA (4-6 equivalents) to the solution from step 2 and allow it to pre-activate for 2-5 minutes.

-

Add the activated this compound solution to the swollen peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines. A negative Kaiser test indicates a complete reaction.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical transformations involved in the incorporation of this compound in peptide synthesis.

Caption: General workflow for one cycle of this compound incorporation in SPPS.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: Signaling pathway for the activation and coupling of this compound.

References

N-Boc-Cyclopentylamine: A Versatile Building Block in Modern Drug Discovery

Introduction

N-Boc-cyclopentylamine has emerged as a valuable building block for medicinal chemists, offering a unique combination of a conformationally restricted cyclopentyl scaffold and a readily functionalizable amino group protected by the tert-butyloxycarbonyl (Boc) group. This strategic combination allows for the precise and controlled introduction of the cyclopentylamine moiety into a wide array of molecular architectures, leading to the discovery and development of novel therapeutic agents across various disease areas. The cyclopentyl group provides a desirable level of lipophilicity and three-dimensional character, often leading to improved metabolic stability and binding affinity, while the Boc protecting group allows for versatile synthetic manipulations before revealing the reactive amine for further derivatization.

This application note provides a comprehensive overview of the utility of this compound in drug discovery, including its application in the synthesis of potent enzyme inhibitors and receptor modulators. Detailed experimental protocols for the synthesis, deprotection, and derivatization of this key building block are provided, along with quantitative biological data for selected cyclopentylamine-containing drug candidates.

Applications in Drug Discovery

The cyclopentylamine scaffold is a prevalent feature in a number of clinically important drugs and investigational agents. Its incorporation can significantly influence the pharmacological profile of a molecule.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a promising therapeutic target for the treatment of metabolic disorders such as type 2 diabetes and obesity. It is responsible for the intracellular conversion of inactive cortisone to active cortisol. A series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been identified as potent and selective inhibitors of 11β-HSD1.[1][2] The cyclopentyl group in these compounds plays a crucial role in occupying a hydrophobic pocket of the enzyme's active site.

Modulation of Chemokine, Neurokinin, and Serotonin Receptors

Cyclopentylamine derivatives have also been explored as modulators of various G-protein coupled receptors (GPCRs) and transporters, highlighting the versatility of this scaffold.

-

CCR2 Antagonists: The C-C chemokine receptor 2 (CCR2) is implicated in inflammatory and autoimmune diseases. Cyclopentylamine-based compounds have been investigated as CCR2 antagonists, demonstrating the potential of this moiety in designing anti-inflammatory agents.

-

NK1 Receptor Antagonists: The neurokinin-1 (NK1) receptor is a target for antiemetic and antidepressant drugs. The development of cyclopentylamine-containing NK1 receptor antagonists underscores the scaffold's utility in central nervous system (CNS) drug discovery.[2]

-

Serotonin Reuptake Transporter (SERT) Inhibitors: As a key target for antidepressants, inhibitors of SERT that incorporate a cyclopentylamine group have been identified, suggesting a role for this building block in the development of novel treatments for depression and anxiety disorders.[2]

Quantitative Biological Data

The following table summarizes the biological activity of representative drug candidates incorporating the cyclopentylamine moiety.

| Compound Class | Target | Compound Example | IC₅₀ / Kᵢ | Reference |

| 2-(Cyclopentylamino)thiazol-4(5H)-one | 11β-HSD1 | Compound 3h | 0.07 µM | [1] |

| 2-(Cyclopentylamino)thiazol-4(5H)-one | 11β-HSD2 | Compound 3h | >10 µM (42.82% inhibition at 10 µM) | [1] |

| 2-(Cyclopentylamino)thiazol-4(5H)-one | 11β-HSD1 | Compound 3g | 0.18 µM | [1] |

| 2-(Cyclopentylamino)thiazol-4(5H)-one | 11β-HSD1 | Compound 3d | 0.46 µM | [1] |

| Aminocyclopentane Carboxamide | CCR2 | Compound 22 | IC₅₀ = 4 nM (mouse) | [3] |

| Aminocyclopentane Carboxamide | CCR2 | Compound 22 | Kᵢ = 0.7 nM | [3] |

| Aminocyclopentane Carboxamide | CCR5 | Compound 22 | IC₅₀ = 25 nM | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and derivatization of this compound are provided below.

Protocol 1: Synthesis of this compound

This two-step protocol involves the reductive amination of cyclopentanone followed by Boc protection of the resulting cyclopentylamine.

Step 1: Synthesis of Cyclopentylamine via Reductive Amination

-

Materials: Cyclopentanone, Methanolic Ammonia (7N), Raney Nickel, Hydrogen gas, Ethanol, Anhydrous Magnesium Sulfate.

-

Procedure:

-

A solution of cyclopentanone (1 equivalent) in methanolic ammonia (7N, 10 equivalents) is prepared in a high-pressure reactor.

-

Raney Nickel (approximately 10% by weight of cyclopentanone) is added to the solution as a catalyst.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours.

-

Upon completion (monitored by GC-MS or TLC), the catalyst is carefully filtered off through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to remove methanol and excess ammonia.

-

The crude cyclopentylamine is obtained and can be used directly in the next step.

-

Step 2: N-Boc Protection of Cyclopentylamine

-

Materials: Cyclopentylamine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium Hydroxide (NaOH), Dichloromethane (DCM) or Tetrahydrofuran (THF), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

-

Procedure:

-

Crude cyclopentylamine (1 equivalent) is dissolved in dichloromethane (DCM).

-

Triethylamine (1.2 equivalents) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.

-

A solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM is added dropwise to the stirred reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 4-12 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

-

Protocol 2: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free cyclopentylamine, ready for further derivatization.

-

Materials: this compound, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

-

Procedure:

-

This compound (1 equivalent) is dissolved in dichloromethane (DCM).

-

Trifluoroacetic acid (TFA, 5-10 equivalents) is added to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in DCM and washed with saturated sodium bicarbonate solution to neutralize the acid.

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give cyclopentylamine. Alternatively, a 4M solution of HCl in dioxane can be used instead of TFA.

-

Protocol 3: Amide Coupling with this compound

This protocol details the formation of an amide bond between this compound (after deprotection) and a carboxylic acid.

-

Materials: Cyclopentylamine (from Protocol 2), Carboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Dimethylformamide (DMF), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

-

Procedure:

-

The carboxylic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) are dissolved in DCM or DMF.

-

The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Cyclopentylamine (1.1 equivalents) and DIPEA (2 equivalents) are added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel.

-

Protocol 4: Suzuki-Miyaura Coupling with a Derivatized this compound

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. This example assumes the synthesis of an aryl- or heteroaryl-cyclopentylamine derivative.

-

Materials: Bromo-functionalized this compound derivative, Aryl- or heteroaryl-boronic acid or boronic ester, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-dioxane/water, Toluene/water), Anhydrous Magnesium Sulfate.

-

Procedure:

-

To a reaction vessel, add the bromo-functionalized this compound derivative (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).

-

The solvent mixture (e.g., 1,4-dioxane and water, 4:1) is added.

-

The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by therapeutic agents containing the cyclopentylamine moiety.

Caption: Signaling pathways of NK1R and SERT and their modulation by cyclopentylamine derivatives.

References

- 1. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Application Notes and Protocols: Deprotection of N-Boc-Cyclopentylamine using Trifluoroacetic Acid (TFA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its stability in a wide range of chemical environments and its facile cleavage under acidic conditions make it highly valuable. Trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection, favored for its effectiveness and volatility, which simplifies the isolation of the final product.[1]